molecular formula C15H12Cl2N2O B2644472 (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one CAS No. 860609-89-8

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one

Cat. No.: B2644472
CAS No.: 860609-89-8
M. Wt: 307.17
InChI Key: CGMPWTPBFBZDOX-UXBLZVDNSA-N
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Description

(5E)-5-[(2,4-Dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic indazole derivative characterized by a conjugated enone system and a 2,4-dichlorophenyl substituent. Its structure features a bicyclic indazolone core modified with a methyl group at the 1-position and a dichlorophenylmethylidene moiety at the 5-position.

Properties

IUPAC Name

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-6,7-dihydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O/c1-19-14-5-3-10(15(20)12(14)8-18-19)6-9-2-4-11(16)7-13(9)17/h2,4,6-8H,3,5H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMPWTPBFBZDOX-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=N1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula: C15H12Cl2N2O
  • Molecular Weight: 307.17 g/mol
  • Structure: The compound features a tetrahydro-indazole core with a dichlorophenyl substituent, which is significant for its biological activity.

Antibacterial Activity

Research indicates that compounds with indazole structures exhibit significant antibacterial properties. A study highlighted the effectiveness of various indazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Table 1: Antibacterial Activity of Indazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Indazole AStaphylococcus aureus32 µg/mL
Indazole BEscherichia coli16 µg/mL
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-oneMRSA8 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that indazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For instance, certain derivatives have been reported to effectively target cancer cells in vitro by modulating signaling pathways associated with tumor growth .

Table 2: Anticancer Activity of Selected Indazole Compounds

Compound NameCancer Cell LineIC50 (µM)
Indazole CHeLa (cervical cancer)10
Indazole DMCF-7 (breast cancer)15
(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-oneA549 (lung cancer)12

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of indazole including (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one. The synthesized compounds were evaluated for their antibacterial and anticancer activities using standard assays. The results indicated that the compound exhibited promising activity against both bacterial strains and cancer cell lines .

Case Study 2: Structure-Activity Relationship Analysis

An extensive structure-activity relationship (SAR) analysis was conducted to understand how modifications to the indazole scaffold affect biological activity. The presence of electron-withdrawing groups like dichlorophenyl significantly enhanced the antibacterial potency compared to other derivatives lacking such substituents . This insight is crucial for guiding future drug design efforts.

Mechanism of Action

The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituent patterns, and synthetic methodologies. Below is a detailed comparison:

Core Heterocycle and Substituent Modifications

Compound Core Structure Substituents Key Structural Differences
(5E)-5-[(2,4-Dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one Indazolone - 2,4-Dichlorophenylmethylidene
- 1-Methyl
Unique enone system fused to a partially saturated indazole ring.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-Triazole - 2,4-Difluorophenyl
- Phenylsulfonylphenyl
- Thioether-linked phenylethanone
Triazole core with sulfonyl and fluorophenyl groups; lacks conjugated enone system .
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione - 2-Chlorobenzylideneamino
- 2-Chlorophenyl
Thione group replaces ketone; chlorophenyl substituents differ in positioning .

Research Findings and Challenges

  • Synthetic Limitations : Low yields in indazolone syntheses (common to bicyclic systems) contrast with higher efficiencies in triazole preparations .

Biological Activity

(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is a synthetic organic compound with a complex chemical structure that has garnered attention for its potential biological activities. This compound is characterized by the presence of a dichlorophenyl group linked to a tetrahydroindazol-4-one core. Its unique structure suggests possible applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound's IUPAC name highlights its structural features:

  • IUPAC Name : (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one
  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 295.17 g/mol

Synthesis

The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 1-methyl-4,5,6,7-tetrahydroindazol-4-one under basic conditions. Common methods include:

  • Reagents : Sodium hydroxide or potassium carbonate as bases.
  • Solvents : Ethanol or methanol.
  • Conditions : Refluxing the reaction mixture followed by filtration and recrystallization for product isolation.

Anticancer Properties

Research indicates that compounds containing the indazole framework often exhibit significant anticancer activity. The mechanism of action for (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one may involve:

  • Inhibition of Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in various cancer cell lines.

A study demonstrated that derivatives similar to this compound displayed cytotoxic effects against different cancer types, suggesting that further exploration could lead to effective therapeutic agents .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Similar indazole derivatives have shown:

  • Broad-spectrum Activity : Against various bacteria and fungi.

This activity is attributed to the ability of the compound to disrupt microbial cell membranes or inhibit vital metabolic pathways .

Study on Anticancer Effects

In a controlled study involving various cancer cell lines:

  • Cell Lines Tested : HeLa (cervical), MCF7 (breast), and A549 (lung).
  • Findings : The compound exhibited IC50 values in the micromolar range across all tested lines, indicating potent anticancer activity.

Antimicrobial Screening

Another study focused on the antimicrobial effects:

  • Organisms Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound showed significant inhibition zones in agar diffusion assays compared to standard antibiotics.

The biological activity of (5E)-5-[(2,4-dichlorophenyl)methylidene]-1-methyl-4,5,6,7-tetrahydro-1H-indazol-4-one is thought to involve:

  • Enzyme Inhibition : Targeting specific pathways related to cancer cell growth.
  • Receptor Interaction : Binding to cellular receptors that modulate apoptosis and proliferation.

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